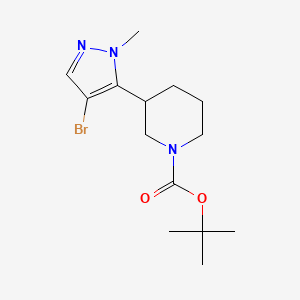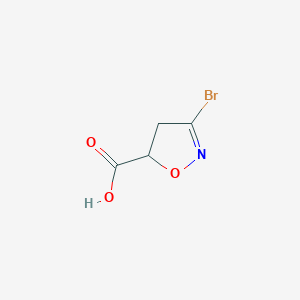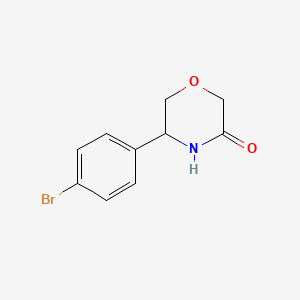![molecular formula C14H13N3O B1375627 1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 1369032-56-3](/img/structure/B1375627.png)
1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one” is a benzodiazole derivative. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring . They are known to exhibit a wide range of biological activities and are used in the development of various pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzodiazole ring system, possibly through a cyclization reaction. The aminomethylphenyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzodiazole ring system, which is a bicyclic structure consisting of a benzene ring fused to a diazole ring. The compound also contains an aminomethylphenyl group, which consists of a phenyl (benzene) ring with an aminomethyl (-NH2-CH2-) substituent .Chemical Reactions Analysis
As a benzodiazole derivative, this compound could potentially undergo a variety of chemical reactions. The aminomethyl group could act as a nucleophile in substitution reactions, and the compound could potentially participate in acid-base reactions due to the presence of the nitrogen atoms in the diazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzodiazole ring system could contribute to its aromaticity and stability, while the aminomethylphenyl group could influence its polarity and reactivity .Aplicaciones Científicas De Investigación
Nucleophilic Substitution in Benzodiazepines
- The reaction of 3-bromo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one with cyclic amines results in 3 aminoalkyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one, demonstrating the potential for structural modification in benzodiazepines (Bozhanov & Ivonin, 2013).
Synthesis and Biological Activity of Benzohydrazide Complexes
- A study synthesized N ′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes, showing potent in vitro cytotoxic activity against human promyelocytic leukemia cells (Asegbeloyin et al., 2014).
Structural Studies of Pyrazol Derivatives
- Reaction of 4-aminoantipyrine with 2-mercaptobenzoic acid produced a proton transfer derivative, indicating the potential for synthesizing complex molecular structures with biological relevance (Fazil et al., 2012).
Metal Complexation and Biological Activities
- The aminomethylation of benzotriazole and the subsequent formation of metal complexes have been studied for their antimicrobial activity, suggesting applications in developing new antimicrobial agents (Patel, 2017).
Synthesis and Bactericidal Activity of Heterocyclic Compounds
- Studies have focused on synthesizing heterocyclic compounds with potential bactericidal activity, further demonstrating the relevance of these compounds in antimicrobial research (Kaila et al., 2015).
Synthesis of Novel Antimicrobial Agents
- The synthesis of novel substituted phenyl-1,5-dihydro-2H-benzo[4,5] thiazolo[3,2-a]pyrimido[4,5-d]pyrimidine derivatives has shown promising antimicrobial efficiency, highlighting the potential of these compounds in developing new antimicrobial drugs (Venkatesh et al., 2018).
Antimicrobial Screening of Benzotriazole Derivatives
- A novel series of 2-(5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols was synthesized and screened for significant antimicrobial activity against various bacteria, demonstrating the applicability of these compounds in addressing bacterial infections (Shaikh et al., 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[4-(aminomethyl)phenyl]-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c15-9-10-5-7-11(8-6-10)17-13-4-2-1-3-12(13)16-14(17)18/h1-8H,9,15H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCCWLLJEJGINF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2C3=CC=C(C=C3)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
CAS RN |
1369032-56-3 |
Source


|
| Record name | 1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B1375544.png)
![1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1375545.png)


![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B1375551.png)
![3-Bromopyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B1375552.png)


![5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole](/img/structure/B1375558.png)




